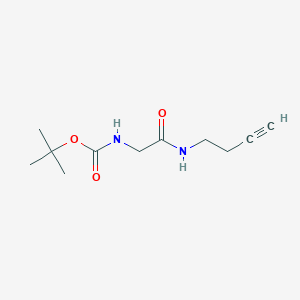
Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate: is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. It is known for its reactive alkyne group, which makes it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate typically involves the reaction of 3-butyn-1-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The alkyne group in Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form saturated derivatives, such as alkanes.
Substitution: The alkyne group can participate in substitution reactions, particularly in click chemistry, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Copper(I) iodide and sodium ascorbate are used in click chemistry reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is used as a versatile reagent in organic synthesis. Its reactive alkyne group allows it to participate in a variety of chemical reactions, making it a valuable building block for complex organic molecules.
Biology: In biological research, this compound is used to modify biomolecules through click chemistry, enabling the study of biological processes at the molecular level.
Medicine: The compound is utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs where precise molecular modifications are required.
Industry: In material science, this compound is incorporated into polymers to enhance their properties, such as strength and flexibility.
Wirkmechanismus
The mechanism of action of Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate involves its reactive alkyne group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify biomolecules and participate in click chemistry reactions, facilitating the study and development of new compounds.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate: A key intermediate in the synthesis of natural products.
Tert-butyl N-{[2-(but-3-yn-1-ylamino)cyclopentyl]methyl}carbamate: Used in similar applications but with a different molecular structure.
Uniqueness: Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)carbamate is unique due to its specific molecular structure, which provides distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-5-6-7-12-9(14)8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOMHIYXZYLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














